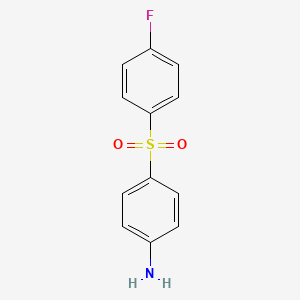
4-((4-Fluorophenyl)sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((4-Fluorophenyl)sulfonyl)aniline” is a chemical compound with the molecular formula C12H10FNO2S . It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a 4-fluorophenylsulfonyl group .
Synthesis Analysis
The synthesis of anilines, including “4-((4-Fluorophenyl)sulfonyl)aniline”, can be achieved through various methods such as the Buchwald-Hartwig Reaction, Chan-Lam Coupling, and Ullmann Reaction . These methods involve the formation of C-N bonds and can provide a diverse set of primary (hetero)aryl amines .Molecular Structure Analysis
The molecular structure of “4-((4-Fluorophenyl)sulfonyl)aniline” consists of a central carbon chain with an aniline (NH2) group and a 4-fluorophenylsulfonyl group attached . The average mass of the molecule is 251.277 Da .Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenyl sulfone, suggests that it may cause respiratory irritation, is harmful if inhaled, and causes severe skin burns and eye damage . It is recommended to handle the compound with appropriate personal protective equipment and to avoid heat and sources of ignition .
Future Directions
Research on fluorosulfonyl radicals, which are related to “4-((4-Fluorophenyl)sulfonyl)aniline”, suggests potential applications in the synthesis of sulfonyl fluorides . These compounds have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
properties
CAS RN |
312-35-6 |
|---|---|
Product Name |
4-((4-Fluorophenyl)sulfonyl)aniline |
Molecular Formula |
C12H10FNO2S |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10FNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 |
InChI Key |
YKLGSFACDTUTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




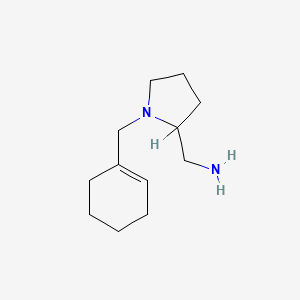
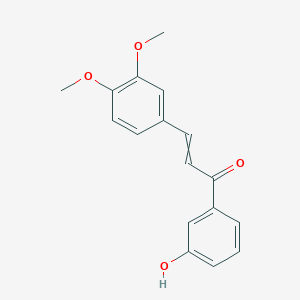
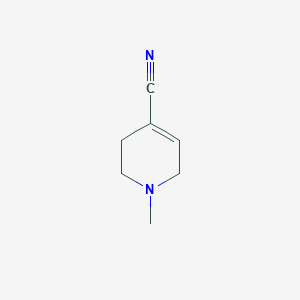

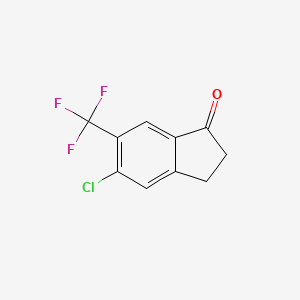
![N-(6-Iodoimidazo[1,2-A]pyridin-2-YL)acetamide](/img/structure/B8779784.png)
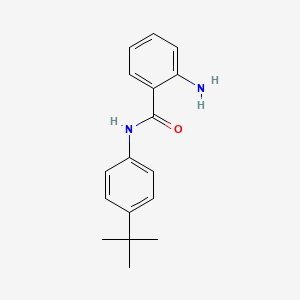
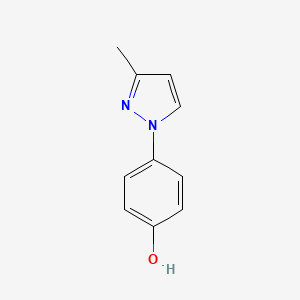

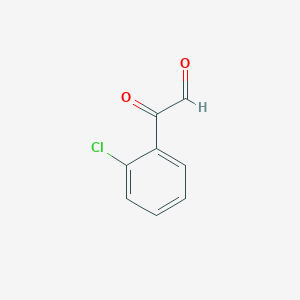
![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B8779831.png)